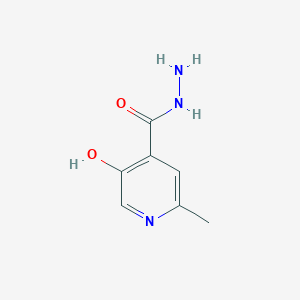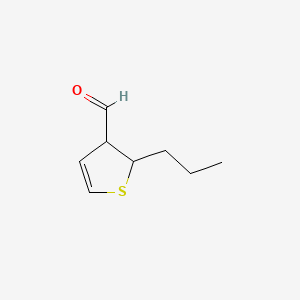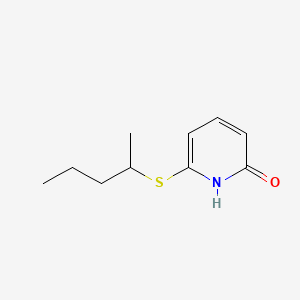
2-Hydroxy atorvastatin 2-hydrate monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy atorvastatin 2-hydrate monosodium salt is a metabolite of atorvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is specifically used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin and its metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy atorvastatin 2-hydrate monosodium salt involves multiple steps, starting from the parent compound, atorvastatin. The key steps include:
Hydroxylation: Atorvastatin undergoes hydroxylation to form 2-hydroxy atorvastatin.
Salt Formation: The hydroxylated product is then reacted with sodium hydroxide to form the monosodium salt.
Hydration: The final step involves the hydration of the monosodium salt to obtain the 2-hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large-scale hydroxylation of atorvastatin using bioreactors equipped with cytochrome P450 enzymes.
Salt Formation and Crystallization: The hydroxylated product is then subjected to salt formation and crystallization in industrial crystallizers to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy atorvastatin 2-hydrate monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dehydroxy atorvastatin.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Dehydroxy atorvastatin.
Substitution: Substituted atorvastatin derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy atorvastatin 2-hydrate monosodium salt has several scientific research applications:
Pharmacokinetics and Pharmacodynamics: Used to study the metabolism and action of atorvastatin in the body.
Drug Interaction Studies: Helps in understanding how atorvastatin interacts with other drugs and its metabolites.
Biological Studies: Used in research to study its effects on cholesterol biosynthesis and lipid metabolism.
Medical Research: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Wirkmechanismus
2-Hydroxy atorvastatin 2-hydrate monosodium salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy atorvastatin: Another metabolite of atorvastatin with similar inhibitory effects on hydroxymethylglutaryl-coenzyme A reductase.
Atorvastatin calcium: The calcium salt form of atorvastatin, commonly used in clinical settings.
Rosuvastatin: A different statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-Hydroxy atorvastatin 2-hydrate monosodium salt is unique due to its specific hydroxylation at the 2-position, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other atorvastatin metabolites and statins .
Eigenschaften
Molekularformel |
C33H38FN2NaO8 |
|---|---|
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;dihydrate |
InChI |
InChI=1S/C33H35FN2O6.Na.2H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;2*1H2/q;+1;;/p-1/t24-,25-;;;/m1.../s1 |
InChI-Schlüssel |
NHWVVWIAFKXCPI-ZDASDOCVSA-M |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)



![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)



![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
